2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene chemical structure and properties
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene chemical structure and properties
An In-Depth Technical Guide to 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)
This guide provides a comprehensive technical overview of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), a high-performance fluorescent compound. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical structure, physicochemical properties, synthesis, and critical applications of BBOT, grounded in scientific integrity and practical insights.
Introduction: Understanding BBOT
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly abbreviated as BBOT, is a synthetic organic molecule renowned for its exceptional fluorescent properties. Structurally, it is a derivative of benzoxazole and thiophene, a combination that confers significant chemical stability and a strong ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.[1] This phenomenon, known as fluorescence, makes BBOT a highly effective optical brightener and a valuable tool in various scientific and industrial applications.[2][3] Also known by trade names such as Uvitex OB and designated as Fluorescent Brightener 184, its primary function is to enhance the perceived whiteness and brightness of materials.[4][5] Its utility extends from the plastics and coatings industries to advanced applications in liquid scintillators and as a fluorescent probe in biological and materials research.[5][6]
Chemical Identity and Molecular Structure
The unique properties of BBOT are a direct result of its molecular architecture. The central thiophene ring is flanked by two 5-tert-butyl-benzoxazolyl groups. The tert-butyl groups enhance solubility in organic matrices and contribute to the molecule's stability.
Caption: Chemical Structure of BBOT.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
|---|---|
| CAS Number | 7128-64-5[7] |
| Molecular Formula | C₂₆H₂₆N₂O₂S[1][7] |
| Molecular Weight | 430.57 g/mol [1][7] |
| IUPAC Name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole][5] |
| Synonyms | Fluorescent Brightener 184, Uvitex OB, BBOT[4][5][8] |
| InChI Key | AIXZBGVLNVRQSS-UHFFFAOYSA-N[7] |
Physicochemical and Spectroscopic Properties
The utility of BBOT is defined by its physical and optical characteristics. It is a yellow-green crystalline powder with excellent stability.[2][4] Its high quantum yield and significant Stokes shift are central to its function as a fluorophore.[9]
Table 2: Physicochemical Properties of BBOT
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Light yellow to green powder/crystals | [1][3] |
| Melting Point | 199-203 °C | [1][4] |
| Decomposition Temp. | > 220 °C | [2][4] |
| Solubility | Insoluble in water; Soluble in toluene, acetone, alkanes, mineral oils, and waxes. | [1][2][4][6] |
| Density | ~1.27 g/cm³ at 20 °C |[5] |
Table 3: Spectroscopic Profile of BBOT
| Spectroscopic Property | Wavelength/Value | Conditions | Source(s) |
|---|---|---|---|
| Max. Absorption (λmax) | 373-375 nm | In ethanol or dioxane | [2][4][10] |
| Max. Emission (λem) | 435-438 nm | In ethanol or cyclohexane | [5][10][11] |
| Stokes Shift | ~65 nm | - | [10][12] |
| Molar Extinction Coeff. (ε) | ≥47,000 | at ~373 nm in dioxane |
| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 | In various solvents |[9] |
Synthesis Pathway and Protocol
The standard synthesis of BBOT is a robust and well-established process involving a condensation reaction.[1] This method provides a reliable route to high-purity BBOT suitable for demanding applications.
Synthesis Mechanism
The core reaction involves the condensation of thiophene-2,5-dicarboxylic acid with two equivalents of 5-tert-butyl-o-aminophenol.[1] The reaction is typically catalyzed by boric acid and carried out in a high-boiling solvent mixture, such as trichlorobenzene and toluene, to facilitate the removal of water via azeotropic distillation, which drives the reaction to completion.[1][3] The process proceeds through the formation of amide intermediates, followed by cyclodehydration to form the final benzoxazole rings.[1]
Caption: General workflow for the synthesis of BBOT.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical procedure for synthesizing BBOT.
-
Reactor Setup : In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water separation, combine trichlorobenzene and toluene in a 5:1 weight ratio to create the solvent mixture.[13]
-
Reactant Addition : To the solvent, add thiophene-2,5-dicarboxylic acid, 5-tert-butyl-o-aminophenol, and boric acid.[1] The molar ratio should be carefully controlled to ensure complete reaction.
-
Condensation : Begin heating the mixture with continuous stirring. The condensation reaction typically initiates at around 120°C.[1][13]
-
Dehydration : As the reaction proceeds, water is formed and is continuously removed from the reaction mixture by the Dean-Stark trap. This azeotropic removal is critical; its progress is monitored by the volume of water collected. The reaction temperature will gradually rise as water is removed, eventually reaching up to 230°C.[3] The completion of the reaction is indicated when water evolution ceases.
-
Crystallization : Once the reaction is complete, cool the mixture to below 30°C. The BBOT product, being poorly soluble in the solvent at low temperatures, will crystallize out of the solution.[3]
-
Isolation and Purification : The crystallized solid is isolated via filtration. The filter cake is then washed and can be further purified by recrystallization from a suitable solvent like xylene to yield the final high-purity product.[13]
Mechanism of Fluorescence
The primary application of BBOT as an optical brightener relies on its fluorescent properties. The process can be broken down into three key stages:
-
UV Absorption : The conjugated π-system of the BBOT molecule readily absorbs high-energy photons from the ultraviolet region of the electromagnetic spectrum (typically ~375 nm).[2][4]
-
Excited State : This absorption of energy promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), placing the molecule in an excited singlet state.
-
Fluorescent Emission : The molecule quickly relaxes from this excited state back to its ground state. In doing so, it releases the absorbed energy by emitting a photon. Due to vibrational relaxation and other non-radiative processes, the emitted photon has lower energy (a longer wavelength) than the absorbed photon, falling within the blue part of the visible spectrum (~435 nm).[11] This emitted blue light masks any inherent yellow cast in a material and adds to the overall reflected light, making the surface appear whiter and brighter.
Key Applications
BBOT's high fluorescence efficiency, stability, and compatibility with various materials have led to its widespread use.
Optical Brightener in Polymers and Textiles
This is the most common application of BBOT. It is incorporated into a wide range of thermoplastic resins, including PVC, polyethylene (PE), polypropylene (PP), and polystyrene (PS), to improve their visual appearance.[2][4][11] Similarly, it is used in the textile industry to enhance the whiteness of fabrics.[2]
Coatings, Paints, and Inks
In the formulation of coatings, paints, and printing inks, BBOT serves to improve brightness and color stability.[2][6] It provides a more vibrant and visually appealing finish by converting ambient UV light into visible blue light.
Scintillators for Radiation Detection
BBOT is used as a wavelength shifter in liquid and plastic scintillators.[5] In this role, it absorbs the primary light emitted by a scintillator solvent (excited by ionizing radiation) and re-emits it at a longer wavelength that is more efficiently detected by photomultiplier tubes.[14][15] This improves the overall efficiency and performance of the radiation detector.
Fluorescent Probes and Dopants
In scientific research, BBOT is studied for its potential as a fluorescent material in optoelectronic devices.[2][16] It has been successfully used as a high-concentration fluorescent dopant in thin nano-porous silica films, creating materials with uniform and bright blue fluorescence without molecular aggregation at certain concentrations.[2][16]
Safety and Handling
Proper handling of BBOT is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid direct contact with the skin and eyes.[2][17]
-
Ventilation : Handle BBOT in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles, mists, or vapors.[16][18]
-
Dust and Ignition Sources : Avoid the formation of dust clouds, as fine powders can be explosive. Keep the compound away from open flames, sparks, and other sources of ignition.[2][18] BBOT is a combustible solid.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] It is incompatible with strong oxidizing agents.[4][6]
-
Spill and Disposal : In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[17] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a versatile and highly effective fluorescent compound with significant industrial and scientific importance. Its robust chemical structure provides excellent stability, while its distinct spectroscopic properties make it an ideal optical brightener, a component in advanced scintillator technologies, and a promising material for optoelectronic research. Understanding its synthesis, mechanism, and safe handling protocols allows researchers and industry professionals to fully leverage its capabilities in developing next-generation materials and technologies.
References
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ChemBK. (2024, April 9). BBOT. Retrieved from [Link]
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ResearchGate. (n.d.). Change in the fluorescence spectrum of BBOT. Retrieved from [Link]
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NIST. (n.d.). 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. Retrieved from [Link]
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NIST. (n.d.). 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene - Other data available. Retrieved from [Link]
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J inan Credit Chemical Co., Ltd. (n.d.). Top Quality Optical Brightener Ob-184 Bbot 184 for PVC ABS. Retrieved from [Link]
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ResearchGate. (n.d.). Photoluminescence emission spectra of the BBOT-encapsulated silica.... Retrieved from [Link]
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